Cas no 2172114-44-0 (1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride)
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride
- EN300-1450902
- 2172114-44-0
-
- Inchi: 1S/C6H11FO4S2/c7-13(10,11)6-2-1-4-12(8,9)5-3-6/h6H,1-5H2
- InChI Key: ZFLJCPLAXJPJBY-UHFFFAOYSA-N
- SMILES: S1(CCCC(CC1)S(=O)(=O)F)(=O)=O
Computed Properties
- Exact Mass: 230.00827934g/mol
- Monoisotopic Mass: 230.00827934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 85Ų
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450902-1.0g |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1450902-50mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 50mg |
$1129.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-100mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 100mg |
$1183.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-250mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 250mg |
$1235.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-500mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 500mg |
$1289.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-1000mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 1000mg |
$1343.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-2500mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 2500mg |
$2631.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-5000mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 5000mg |
$3894.0 | 2023-09-29 | ||
| Enamine | EN300-1450902-10000mg |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride |
2172114-44-0 | 10000mg |
$5774.0 | 2023-09-29 |
1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride
Introduction to 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride (CAS No. 2172114-44-0) and Its Applications in Modern Chemical Biology
The compound 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride (CAS No. 2172114-44-0) represents a fascinating intersection of heterocyclic chemistry and sulfonamide derivatives, showcasing significant potential in the realm of pharmaceutical research and molecular synthesis. This compound, characterized by its unique sulfur-containing heterocyclic core and a sulfonyl fluoride functional group, has garnered attention for its versatile reactivity and structural features that make it a valuable intermediate in the development of bioactive molecules.
At the heart of its utility lies the thiepane scaffold, a six-membered ring incorporating sulfur, which is known for its ability to modulate biological pathways through interactions with specific target proteins. The presence of a dioxo (or ketone) group further enhances its reactivity, enabling diverse chemical transformations that can be exploited in drug design. The terminal sulfonyl fluoride moiety is particularly noteworthy, as it serves as a versatile handle for further functionalization via nucleophilic substitution reactions, allowing chemists to append various pharmacophores or linkers.
In recent years, the field of medicinal chemistry has seen a surge in interest toward heterocyclic compounds due to their prevalence in natural products and their demonstrated efficacy as therapeutic agents. The thiepane core is no exception, with derivatives being explored for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, studies have highlighted the ability of thiepane-based molecules to disrupt protein-protein interactions or inhibit key enzymatic pathways implicated in disease progression. The introduction of the sulfonyl fluoride group into this framework not only enhances solubility but also provides a site for selective modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies.
The chemical synthesis of 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the construction of the thiepane ring through cyclization reactions involving sulfur-containing precursors. Subsequent oxidation introduces the dioxo functionality, often employing oxidizing agents such as selenium dioxide or manganese dioxide under controlled conditions. The final step involves the introduction of the sulfonyl fluoride group via fluorosulfonation reactions, which can be performed using reagents like sulfuryl chloride or phosphorus pentasulfide in the presence of fluorinating agents.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Researchers have leveraged its reactive sites to develop novel sulfonamide-based inhibitors targeting bacterial enzymes like dihydropteroate synthase (DHPS), which plays a critical role in folic acid biosynthesis. By integrating the thiepane scaffold with potent pharmacophores derived from known bioactive molecules, scientists have been able to generate compounds with enhanced binding affinity and improved pharmacokinetic profiles. For instance, recent studies have demonstrated that derivatives of this compound exhibit promising activity against multidrug-resistant strains of *Staphylococcus aureus*, highlighting its therapeutic potential.
The sulfonyl fluoride group also serves as an excellent tool for probe compounds in biochemical assays. Its high reactivity toward nucleophiles allows researchers to design substrates or inhibitors that can be used to study enzyme mechanisms or screen for novel drug candidates. In particular, sulfonyl fluorides are known to undergo facile displacement by nucleophiles such as thiols or amines, providing a means to label proteins or small molecules for structural elucidation via techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
From a computational chemistry perspective, the molecular modeling of 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride has revealed interesting insights into its binding mode with biological targets. Through molecular dynamics simulations and docking studies, researchers have identified key interactions between the sulfur-rich heterocyclic core and polar residues on target proteins. These findings have guided the optimization of lead compounds toward improved potency and selectivity. Additionally, computational analysis has predicted favorable solvation properties for this compound in both aqueous and lipid environments, suggesting potential advantages in oral bioavailability and cellular uptake.
The growing interest in fluorinated compounds has further amplified the relevance of derivatives like 1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride. Fluorine atoms are frequently incorporated into drugs due to their ability to modulate metabolic stability, binding affinity, and cell membrane permeability. The presence of multiple fluorine atoms can significantly enhance a drug’s pharmacological properties while minimizing off-target effects—a crucial consideration in modern drug development. As such, this compound represents an exciting opportunity for medicinal chemists seeking to exploit fluorine’s unique electronic properties.
In conclusion,1,1-dioxo-1lambda6-thiepane-4-sulfonyl fluoride (CAS No. 2172114-44-0) stands out as a versatile intermediate with broad applications across chemical biology and pharmaceutical research. Its unique structural features—combining a sulfur-rich heterocyclic core with reactive functional groups—make it an invaluable tool for developing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies,thiepane-based sulfonamides are likely to play an increasingly pivotal role in addressing complex diseases through innovative drug design approaches.
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